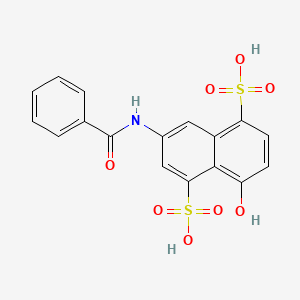
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, featuring benzamido and hydroxyl groups along with two sulfonic acid groups. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene. The process includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a strong oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Applications De Recherche Scientifique
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules, while the benzamido and hydroxyl groups contribute to its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,5-disulfonic acid: Lacks the benzamido and hydroxyl groups, resulting in different reactivity and applications.
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: Similar structure but with an amino group instead of a benzamido group, leading to different chemical behavior and uses.
8-Hydroxyquinoline-5-sulfonic acid: Contains a quinoline ring instead of a naphthalene ring, offering distinct properties and applications.
Uniqueness
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance and potential.
Propriétés
Numéro CAS |
110827-70-8 |
|---|---|
Formule moléculaire |
C17H13NO8S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
3-benzamido-8-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c19-13-6-7-14(27(21,22)23)12-8-11(9-15(16(12)13)28(24,25)26)18-17(20)10-4-2-1-3-5-10/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26) |
Clé InChI |
SNLHNXXOWZCVMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
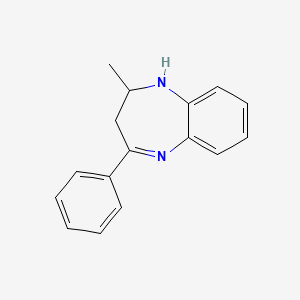
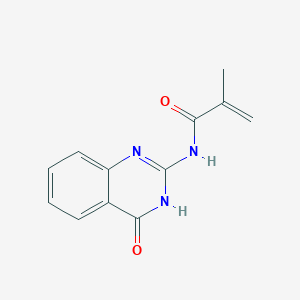
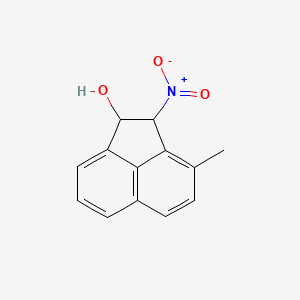

![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
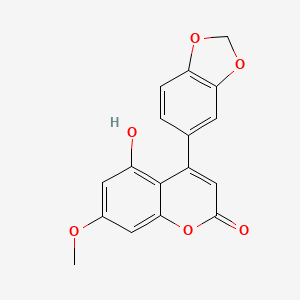
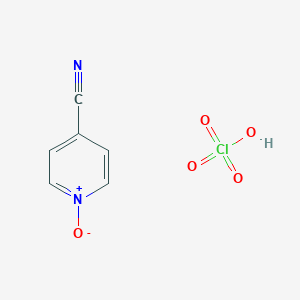
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
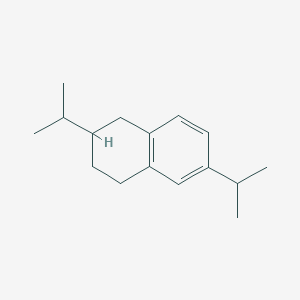
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
